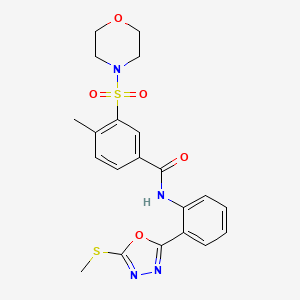![molecular formula C20H18FN3OS B2859170 4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899957-87-0](/img/structure/B2859170.png)
4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several studies have demonstrated the anticancer potential of fluoro substituted compounds, similar to the one . For instance, novel fluoro substituted benzo[b]pyran compounds showed significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (A. G. Hammam et al., 2005). Similarly, fluorinated coumarin–pyrimidine hybrids exhibited significant cytotoxicity against human lung carcinoma and adenocarcinoma mammary gland cell lines, with some compounds showing activity comparable or superior to Cisplatin (K. M. Hosamani, D. Reddy, H. C. Devarajegowda, 2015).
Antimicrobial and Antifungal Activity
Research has also explored the antimicrobial and antifungal applications of related compounds. Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showing promise in antituberculosis activity and low cytotoxicity (V. U. Jeankumar et al., 2013). Another study synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives displaying significant antibacterial and antifungal activities, particularly against Candida fungus species, indicating their potential as antimicrobial agents (B. Kahveci et al., 2020).
Antitubercular Activity
Compounds with a fluorobenzyl component have been investigated for their antitubercular properties. A study on benzocoumarin-pyrimidine hybrids revealed potent antitubercular activity, with compounds exhibiting low cytotoxicity and the ability to cleave DNA, suggesting their use as antitubercular agents (D. Reddy, K. M. Hosamani, H. C. Devarajegowda, 2015).
Antimalarial Activity
Novel pyrido[1,2-a]pyrimidin-4-ones were synthesized and showed moderate antimalarial activity against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum, providing a basis for further development of antimalarial agents (U. Mane et al., 2014).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have shown significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis in humans and bovines, respectively.
Mode of Action
It’s known that the compound exhibits antimycobacterial activity . This suggests that it may interact with key enzymes or proteins in the mycobacteria, inhibiting their function and leading to bacterial death.
Biochemical Pathways
Given its antimycobacterial activity, it’s likely that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis or energy metabolism .
Result of Action
It’s known that the compound exhibits antimycobacterial activity , suggesting that it may lead to the death of mycobacteria at the cellular level.
Eigenschaften
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-15-6-3-5-14(11-15)13-26-19-17-8-4-9-18(17)24(20(25)23-19)12-16-7-1-2-10-22-16/h1-3,5-7,10-11H,4,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPJNVNWKDYXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)F)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
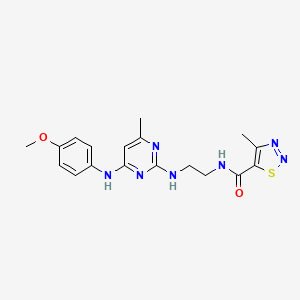
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)
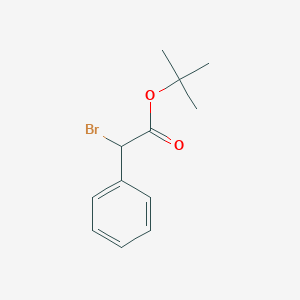
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2859093.png)
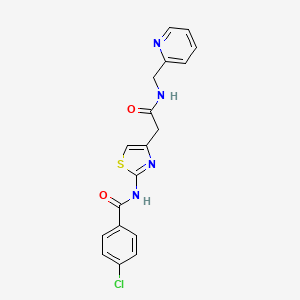
![2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2859096.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)
![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2859100.png)

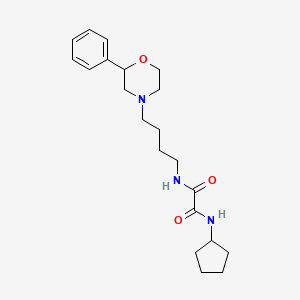
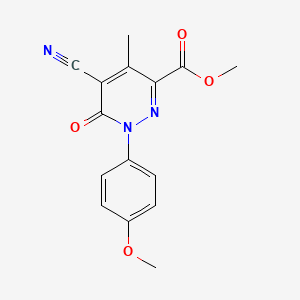
![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)
